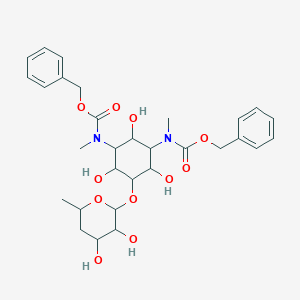

Tetrahydrospectinomycin

説明

Contextualization within Ribosome-Targeting Natural Products Research

The bacterial ribosome is a primary target for a multitude of natural product antibiotics. nih.gov These compounds, by interfering with various stages of protein synthesis, effectively halt bacterial growth. Aminocyclitols, a prominent group within this category, primarily target the 30S ribosomal subunit, leading to errors in the translation process. mdpi.compatsnap.com This specific mechanism of action has made them a focal point in research aimed at understanding the intricacies of ribosomal function and developing new antibacterial agents. The study of how these molecules interact with their ribosomal targets provides crucial insights into the fundamental process of protein synthesis. mdpi.com

The ribosome's essential role in all living organisms makes it a prime target for antibiotics. nih.gov Research in this area often focuses on discovering or designing compounds that can selectively inhibit bacterial ribosomes without affecting their human counterparts. mdpi.com This selective inhibition is key to the therapeutic efficacy of antibiotics.

Historical Trajectory of Spectinomycin (B156147) Discovery and its Research Trajectory

Spectinomycin was first discovered in 1961 from the fermentation broth of the bacterium Streptomyces spectabilis. wikipedia.org Initially named actinospectacin, it was classified as an aminocyclitol antibiotic. cdnsciencepub.com Its unique structure and mode of action quickly garnered interest in the scientific community. While it found use in human medicine, particularly against strains of Neisseria gonorrhoeae, its broader research trajectory has been focused on its potential as a scaffold for developing new antibiotics. patsnap.comcdnsciencepub.com

The "Golden Age of Antibiotics," from the early 1940s to the mid-1960s, saw the discovery of many new antibiotic classes. ourworldindata.org Following this period, the pace of discovery slowed, leading researchers to revisit existing antibiotic scaffolds like spectinomycin. Through synthetic modification, scientists have aimed to enhance its antibacterial activity and overcome resistance mechanisms. nih.govnews-medical.net This has led to the development of numerous spectinomycin derivatives, or analogs, with improved potency and broader spectrums of activity. news-medical.netglobalbiodefense.comsciencedaily.com

Definition and Structural Context of Tetrahydrospectinomycin within Aminocyclitol Chemistry

Aminocyclitols are characterized by a core structure of an amino-substituted cycloalkane with multiple hydroxyl groups. nih.gov Spectinomycin itself possesses a unique tricyclic structure fused to an aminocyclitol moiety called actinamine. cdnsciencepub.com

This compound is a derivative of spectinomycin, formed through the reduction of a specific ketone group within the spectinomycin molecule. acs.org This chemical modification, while seemingly minor, significantly alters the three-dimensional shape and properties of the molecule. The "tetrahydro" prefix indicates the addition of four hydrogen atoms, resulting in the saturation of a part of the molecule's ring structure. The study of such derivatives is crucial for understanding the structure-activity relationships of aminocyclitol antibiotics. nih.gov

| Feature | Spectinomycin | This compound |

| Core Structure | Tricyclic system with an aminocyclitol (actinamine) | Modified tricyclic system with a reduced ketone group |

| Chemical Class | Aminocyclitol antibiotic | Aminocyclitol derivative |

| Key Functional Group | Ketone | Hydroxyl (resulting from ketone reduction) |

Significance of this compound as a Research Probe in Mechanistic Biology

In the field of mechanistic biology, which seeks to understand the molecular mechanisms underlying biological processes, chemical probes are indispensable tools. nih.govwhiterose-mechanisticbiology-dtp.ac.uk These are typically small molecules with well-defined interactions with a specific biological target, allowing researchers to study that target's function. nih.govwhiterose-mechanisticbiology-dtp.ac.uk

This compound, due to its defined structural relationship to spectinomycin and its altered interaction with the ribosome, serves as an excellent research probe. By comparing the effects of spectinomycin and this compound on ribosomal function, scientists can gain a more precise understanding of how specific chemical features of an antibiotic influence its binding and inhibitory activity. This comparative approach is fundamental to structure-based drug design, where detailed knowledge of a molecule's interaction with its target is used to design more effective drugs. globalbiodefense.comsciencedaily.com The use of such probes helps to map the intricate landscape of the ribosomal binding pocket and elucidate the subtle conformational changes that govern protein synthesis.

特性

CAS番号 |

72244-45-2 |

|---|---|

分子式 |

C30H40N2O11 |

分子量 |

604.6 g/mol |

IUPAC名 |

benzyl N-[3-(3,4-dihydroxy-6-methyloxan-2-yl)oxy-2,4,6-trihydroxy-5-[methyl(phenylmethoxycarbonyl)amino]cyclohexyl]-N-methylcarbamate |

InChI |

InChI=1S/C30H40N2O11/c1-17-14-20(33)23(34)28(42-17)43-27-25(36)21(31(2)29(38)40-15-18-10-6-4-7-11-18)24(35)22(26(27)37)32(3)30(39)41-16-19-12-8-5-9-13-19/h4-13,17,20-28,33-37H,14-16H2,1-3H3 |

InChIキー |

SPNSXDDNTCSXTH-UHFFFAOYSA-N |

SMILES |

CC1CC(C(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)OCC3=CC=CC=C3)O)N(C)C(=O)OCC4=CC=CC=C4)O)O)O |

正規SMILES |

CC1CC(C(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)OCC3=CC=CC=C3)O)N(C)C(=O)OCC4=CC=CC=C4)O)O)O |

同義語 |

4(R),4a(R)-tetrahydrospectinomycin tetrahydrospectinomycin |

製品の起源 |

United States |

Advanced Structural Elucidation and Computational Characterization of Tetrahydrospectinomycin

Application of High-Resolution Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of Tetrahydrospectinomycin's molecular structure. nptel.ac.in Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy each provide complementary pieces of information that, when combined, create a detailed structural portrait. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the precise molecular weight and elemental formula of a compound. researchgate.net For this compound, this technique verifies the addition of four hydrogen atoms to the parent Spectinomycin (B156147) structure. In studies of this compound biosynthesis, electrospray ionization (ESI) mass spectrometry was used to identify the compound. The protonated molecule was observed with a mass-to-charge ratio (m/z) that confirmed its expected molecular formula. nih.gov

| Technique | Ionization Method | Analyte | Observed m/z ([M+H]⁺) | Reference |

| Mass Spectrometry | Electrospray Ionization (ESI) | (2′R,3′S)-Tetrahydrospectinomycin | 335.1814 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. acs.orglehigh.edu For this compound, ¹H NMR spectra would confirm the presence of N-methyl groups, hydroxyl protons, and protons within the fused ring system. The coupling patterns between adjacent protons would help establish their relative stereochemistry. ¹³C NMR spectroscopy complements this by identifying the number of unique carbon atoms and their hybridization state (e.g., distinguishing between sp³ carbons of the saturated rings and any remaining carbonyl or acetal (B89532) carbons). researchgate.net While specific spectral data for this compound is not widely published, analysis of related deoxyspectinomycin analogs demonstrates the utility of these techniques in pinpointing structural details. uzh.ch

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies corresponding to specific bond vibrations. nih.govacs.org In this compound, the IR spectrum would be expected to show strong, broad absorption bands for O-H (hydroxyl) and N-H (amine) stretching, as well as C-H stretching from the alkyl framework. The disappearance or shift of the ketone (C=O) band from the parent Spectinomycin would be a key indicator of its reduction to a hydroxyl group in the tetrahydro derivative.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Alcohol) | 3200-3600 (Broad) | Stretching |

| N-H (Amine) | 3300-3500 (Medium) | Stretching |

| C-H (sp³ Alkane) | 2850-3000 (Strong) | Stretching |

| C-O (Alcohol/Ether) | 1050-1260 (Strong) | Stretching |

Three-Dimensional Conformational Analysis and Stereochemical Assignments in Solution and Crystalline States

Understanding the three-dimensional arrangement of atoms in this compound is critical, as its shape dictates its properties. This involves determining its conformation (the spatial arrangement of atoms) and its stereochemistry (the fixed 3D orientation of bonds at chiral centers).

Crystalline State Analysis: X-ray crystallography is the gold standard for determining the precise 3D structure of molecules in their solid, crystalline form. nih.govazom.com This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern to build a detailed electron density map, from which atomic positions can be determined with high precision. libretexts.org For the parent compound, Spectinomycin, X-ray diffraction studies revealed a rigid, "bent" shape and confirmed the absolute configuration of its chiral centers. cdnsciencepub.comresearchgate.net A similar analysis of this compound would definitively establish the stereochemistry of the newly formed chiral centers resulting from the reduction of the ketone function.

Solution State Analysis: In solution, molecules can be more flexible. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are used to determine the conformation in solution. NOESY detects protons that are close to each other in space, even if they are not directly connected by bonds. This data allows for the reconstruction of the molecule's average 3D shape in a particular solvent. The stereochemical identity of various this compound diastereomers has been confirmed through chemical synthesis and enzymatic assays, highlighting the importance of precise stereochemical control. nih.gov For example, four distinct diastereomers of this compound were prepared to investigate the substrate specificity of the enzyme SpeY, which acts only on the (2′R,3′S) isomer. nih.gov

| Aspect | Technique | Information Gained | State |

| Absolute Configuration | X-Ray Crystallography | Unambiguous 3D arrangement of atoms and stereochemistry. | Crystalline |

| Solution Conformation | 2D NMR (e.g., NOESY) | Spatial proximity of atoms, average molecular shape. | Solution |

| Stereochemical Identity | Chemical Synthesis & Analysis | Confirmation of specific diastereomers. | N/A |

Computational Chemistry Approaches for Understanding this compound Conformations and Dynamics

Computational chemistry provides powerful tools to supplement experimental data, offering insights into the dynamic behavior and electronic nature of molecules. wikipedia.org

Molecular Dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system, MD simulations can reveal how a molecule like this compound behaves in a dynamic, solvated environment. bnl.gov Although specific MD studies on this compound are not prominent, simulations on its parent, Spectinomycin, have been used to investigate its binding to resistance enzymes and the conformational changes that occur upon binding. nih.gov A similar approach for this compound would provide valuable information on its conformational flexibility, the stability of its different stereoisomers, and its interaction with water molecules and potential biological targets.

| MD Simulation Parameter | Description | Purpose for this compound |

| Force Field | A set of empirical energy functions and parameters (e.g., AMBER, GROMACS) used to calculate the forces between atoms. ucsf.edu | To accurately model the intramolecular and intermolecular interactions. |

| Solvent Model | Explicit representation of solvent molecules (e.g., TIP3P water) surrounding the solute. | To simulate the effect of an aqueous environment on the compound's conformation and dynamics. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | To observe relevant conformational changes and molecular motions. |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis. | To quantify structural stability, atomic flexibility, and specific interactions with the solvent. |

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), solve the electronic Schrödinger equation to provide a fundamental understanding of a molecule's electronic structure. ornl.govgithub.io These ab initio methods can be used to calculate a variety of properties without prior experimental data. ornl.gov For this compound, quantum calculations could predict the most stable conformation, calculate the distribution of electron density (electrostatic potential), and determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is invaluable for predicting the molecule's reactivity, identifying which atoms are most likely to participate in chemical reactions (e.g., as hydrogen bond donors/acceptors or as sites for nucleophilic/electrophilic attack), and complementing spectroscopic data. mdpi.com

| Calculated Property | Computational Method | Insight Provided for this compound |

| Optimized Geometry | DFT, Hartree-Fock (HF) | Prediction of the lowest-energy 3D structure and bond lengths/angles. |

| Electrostatic Potential Map | DFT | Visualization of electron-rich (negative) and electron-poor (positive) regions, indicating sites for intermolecular interactions. |

| HOMO/LUMO Energies | DFT, HF | Identification of the molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities, key to predicting chemical reactivity. |

| NMR Chemical Shifts | DFT (GIAO method) | Theoretical prediction of NMR spectra to aid in the interpretation of experimental data. |

Biosynthesis and Chemoenzymatic Pathways of Spectinomycin Precursors and Analogs

Elucidation of Enzymatic Cascades in the Biosynthesis of Spectinomycin's Aminocyclitol Core

The biosynthesis of spectinomycin's core aminocyclitol structure, actinamine (N1,N3-dimethyl-2-epi-streptamine), originates from the common precursor D-glucose. psu.edu The pathway involves a series of enzymatic transformations to construct the six-membered ring and install the necessary amino groups.

The initial steps involve the conversion of D-glucose to myo-inositol-1-phosphate, a reaction mediated by a myo-inositol-1-phosphate (MIP) synthase that is typically involved in primary metabolism. psu.edu The dedicated biosynthetic pathway within the spectinomycin (B156147) gene cluster begins with the dephosphorylation of myo-inositol-1-phosphate. Research on Streptomyces spectabilis has identified key enzymes encoded by the spe gene cluster that catalyze the early stages of actinamine formation. jmb.or.kr The enzyme SpeA, a myo-inositol monophosphatase, hydrolyzes myo-inositol-1-phosphate to yield myo-inositol. psu.edujmb.or.kr Following this, myo-inositol undergoes an oxidation reaction catalyzed by SpeB, an myo-inositol dehydrogenase. jmb.or.kr

Subsequent steps in the pathway involve transamination reactions to add the two amino groups. psu.edu While the precise sequence and intermediates can vary between producing organisms, studies suggest that the amino groups are derived from L-glutamine. psu.edu The pathway likely proceeds through intermediates such as scyllo-inosose and involves one or more aminotransferases, such as the SpcS2 gene product, which is proposed to function downstream of SpeB. jmb.or.krpsu.edu The N-methylation of the amino groups, using S-adenosylmethionine (SAM) as a methyl donor, occurs after the formation of the 2-epi-streptamine scaffold to yield the final actinamine core. psu.eduasm.org

| Enzyme (from S. spectabilis) | Gene | Proposed Function in Aminocyclitol Biosynthesis |

| myo-inositol monophosphatase | speA | Dephosphorylates myo-inositol-1-phosphate to myo-inositol. psu.edujmb.or.kr |

| myo-inositol dehydrogenase | speB | Oxidizes myo-inositol to an inosose intermediate (e.g., scyllo-inosose). jmb.or.kr |

| Aminotransferase | spcS2 | Catalyzes the addition of an amino group to the inosose ring. jmb.or.kr |

| N-methyltransferase | - | Catalyzes the transfer of methyl groups from SAM to the aminocyclitol core. asm.org |

Characterization of Key Biosynthetic Enzymes and Their Catalytic Mechanisms (e.g., SpeY radical SAM enzyme)

A critical step in the formation of spectinomycin's unique tricyclic structure is the creation of the dioxane bridge. This reaction is catalyzed by SpeY, a fascinating member of the twitch radical S-adenosyl-L-methionine (SAM) enzyme superfamily. nih.govacs.org Radical SAM enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dA•). frontiersin.org This radical initiates catalysis by abstracting a hydrogen atom from the substrate. acs.org

Detailed enzymatic studies have shown that SpeY functions as a dehydrogenase. nih.govacs.org Its specific substrate is (2′R,3′S)-tetrahydrospectinomycin, a precursor in which the glycosidic bond has already been formed but the final dioxane ring has not. nih.govacs.org The catalytic cycle begins with the 5'-dA• radical abstracting a hydrogen atom from the C2′ position of the tetrahydrospectinomycin substrate. acs.org This leads to the formation of a substrate radical, which is then oxidized to a ketone, yielding (3′S)-dihydrospectinomycin as the product. nih.gov This C2' oxidation is essential for the subsequent intramolecular hemiacetal formation that closes the dioxane ring, a defining feature of spectinomycin. nih.gov

Crystallographic analysis of SpeY in a complex with SAM and a substrate analog revealed that the amino acid residue Serine-183 is positioned near the C2′ of the bound substrate. nih.govacs.org Remarkably, mutating this single residue to a cysteine (S183C) converts SpeY from a dehydrogenase into a C2′ epimerase. nih.govacs.org This functional switch mirrors the opposite phenomenon observed in the homologous enzyme HygY from the hygromycin B biosynthetic pathway, which is a natural epimerase containing a catalytic cysteine. nih.govacs.org This suggests a close evolutionary relationship and a subtle structural basis for the divergent catalytic functions within this enzyme family. nih.gov

| Enzyme | Family | Substrate | Product | Catalytic Mechanism | Key Residue |

| SpeY | Twitch Radical SAM Dehydrogenase | (2′R,3′S)-Tetrahydrospectinomycin | (3′S)-Dihydrospectinomycin | Radical-mediated C2' dehydrogenation initiated by 5'-dA•. nih.govacs.org | Serine-183 acs.org |

Genetic and Metabolic Engineering Strategies for Directed Biosynthesis of Spectinomycin Derivatives

The elucidation of the spectinomycin biosynthetic gene cluster has opened avenues for creating novel analogs through genetic and metabolic engineering. nih.govresearchgate.net These strategies aim to modify the natural biosynthetic pathway to produce structurally altered compounds, potentially with improved properties. researchgate.net

One powerful technique is mutasynthesis, which involves generating a mutant strain by inactivating a gene essential for the biosynthesis of a specific precursor. rsc.org This mutant is then fed synthetic analogs of that precursor, which may be incorporated by the remaining active enzymes in the pathway to generate novel derivatives. Another approach is the heterologous expression of biosynthetic gene clusters, or parts of them, in a well-characterized host organism that does not produce interfering compounds. nih.gov This allows for a cleaner background for producing and isolating specific compounds and facilitates pathway engineering.

A notable example of pathway engineering involved the fusion of the spectinomycin and kanamycin (B1662678) biosynthetic gene clusters in a non-aminoglycoside-producing heterologous host. nih.gov This combinatorial biosynthesis approach successfully yielded a new hybrid aminoglycoside derivative, demonstrating the feasibility of mixing and matching enzymatic machinery to expand chemical diversity. nih.gov Furthermore, rational engineering approaches, such as overexpressing rate-limiting enzymes or down-regulating competing metabolic pathways, can be used to increase the yield of desired precursors or final products. researchgate.net

Development of Chemoenzymatic and Semi-Synthetic Approaches to this compound and Novel Analogs

Combining chemical synthesis with enzymatic transformations—a field known as chemoenzymatic synthesis—offers a powerful toolkit for creating complex molecules like spectinomycin analogs. nih.govmdpi.com This approach leverages the high selectivity of enzymes for specific reactions on chemically synthesized precursors. escholarship.org For instance, enzymes could be used to construct the complex aminocyclitol or sugar moieties, which are then chemically linked to form novel structures.

More prevalent in the development of spectinomycin analogs has been the semi-synthetic approach, where the natural spectinomycin molecule is used as a scaffold for chemical modification. nih.gov This strategy has been highly successful in generating new classes of spectinomycin derivatives with enhanced potency and expanded antibacterial spectra. researchgate.netnih.gov A key goal of these modifications is to overcome bacterial resistance mechanisms, such as enzymatic inactivation or efflux. nih.govethz.ch

Prominent examples include the spectinamides and aminomethyl spectinomycins (amSPCs). researchgate.netresearchgate.net Spectinamides, developed through structure-based design, feature modifications at the 3'-position of the spectinomycin core and exhibit excellent activity against Mycobacterium tuberculosis, partly by avoiding efflux pumps that remove the parent drug. nih.govuthsc.edu Aminomethyl spectinomycins are another class of semi-synthetic analogs with broad-spectrum activity against various pathogens. researchgate.net Additionally, modifications at the 6'-position led to the development of trospectomycin, and more recent work has explored disubstituted analogs with changes at both the 3' and 6' positions. nih.gov These semi-synthetic strategies have successfully revitalized the spectinomycin scaffold, leading to preclinical drug candidates with promising therapeutic potential. nih.govnih.gov

| Analog Class | Modification Type | Key Structural Change | Targeted Improvement |

| Trospectomycin | Semi-synthetic | Addition at the 6'-position. nih.gov | Enhanced potency and spectrum. nih.gov |

| Spectinamides | Semi-synthetic | Modifications at the 3'-position. nih.gov | Activity against M. tuberculosis, overcoming efflux. nih.gov |

| Aminomethyl Spectinomycins (amSPCs) | Semi-synthetic | Addition of aminomethyl groups at the 3'-position. researchgate.net | Broad-spectrum antibacterial activity. researchgate.net |

| Deoxyspectinomycins | Semi-synthetic | Removal of hydroxyl groups (e.g., at C-6) to block enzymatic inactivation. ethz.ch | Overcoming resistance by aminoglycoside-modifying enzymes. ethz.ch |

Molecular Mechanism of Action: Ribosomal Inhibition by Tetrahydrospectinomycin

Identification and Characterization of the Ribosomal Binding Site on the 16S Ribosomal RNA

The primary target of tetrahydrospectinomycin within the bacterial ribosome is the 30S subunit, specifically the 16S ribosomal RNA (rRNA) component. The 16S rRNA is a crucial structural and functional element of the small ribosomal subunit, playing a key role in messenger RNA (mRNA) decoding and transfer RNA (tRNA) binding. cd-genomics.compsu.edu The binding site for aminocyclitol antibiotics, the class to which this compound belongs, is located in functionally important regions of the rRNA. mcmaster.ca

Spectinomycin (B156147), a closely related aminocyclitol, binds to the 30S ribosomal subunit. basicmedicalkey.com The binding site for aminoglycosides, another class of aminocyclitol antibiotics, is situated in helix 44 (h44) of the 16S rRNA, which is a part of the aminoacyl (A) site responsible for accepting incoming tRNAs. researchgate.net This region is highly conserved across bacterial species, which contributes to the broad-spectrum activity of many of these antibiotics. nih.gov Specific nucleotides within the 16S rRNA, such as A1408 (prokaryote-specific), A1492, and A1493, are critical for aminoglycoside binding and their mechanism of action. researchgate.net Mutations in these specific regions of the 16S rRNA can confer resistance to these antibiotics. mcmaster.ca While this compound is structurally related to these compounds, its precise interactions within the 16S rRNA binding pocket may have distinct features that influence its specific inhibitory profile.

Structural Basis of Ribosome-Tetrahydrospectinomycin Complex Formation via Cryo-Electron Microscopy and X-ray Crystallography

The determination of the three-dimensional structures of ribosome-antibiotic complexes has been pivotal in understanding their mechanisms of action. Techniques like X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have provided near-atomic resolution views of these interactions. cam.ac.uknih.govunits.it

X-ray crystallography has been instrumental in revealing the structures of 70S ribosome functional complexes, detailing the interactions between tRNA and the ribosome, and the arrangement of rRNA helices. nih.gov For instance, the structure of the tetracycline (B611298) resistance protein TetM in complex with a translating ribosome was determined at 3.9-Å resolution using cryo-EM, revealing the specific contacts between the protein and the 16S rRNA at the decoding center. nih.gov Similarly, cryo-EM structures of E. coli 70S ribosome complexes trapped by the antibiotic viomycin (B1663724) have elucidated how it stabilizes a rotated state of the ribosome, thereby inhibiting translocation. escholarship.org

While specific high-resolution structures of the this compound-ribosome complex are not as extensively documented in the provided results, the structural data for related aminocyclitols provide a strong basis for understanding its binding mode. These studies show that the antibiotic molecule fits into a specific pocket within the 16S rRNA, establishing a network of hydrogen bonds and other interactions that lock it in place. The resolution of such structures allows for the precise identification of the amino acid and nucleotide residues involved in binding, offering a detailed map of the drug-target interface.

Allosteric Modulation of Ribosomal Conformation and Translocation Dynamics

The binding of this compound to the 16S rRNA does not simply block a binding site; it induces conformational changes in the ribosome that have far-reaching effects on its function. This allosteric modulation is a key aspect of its inhibitory mechanism.

The process of translocation, where the ribosome moves along the mRNA to read the next codon, involves large-scale conformational changes within the ribosome. nih.gov Spectinomycin has been shown to selectively inhibit the disappearance of a kinetically competent intermediate complex (INT) that forms during translocation. nih.gov This suggests that spectinomycin and, by extension, this compound, trap the ribosome in a specific conformational state, preventing the completion of the translocation cycle.

The binding of antibiotics can trigger these conformational shifts. For example, GTP hydrolysis by elongation factor G (EF-G) is a critical step in translocation, and it is coupled to conformational changes in the ribosome. embopress.org By binding to the 16S rRNA, this compound can interfere with the intricate molecular movements required for this process, effectively jamming the ribosomal machinery. This allosteric effect highlights the dynamic nature of the ribosome and how small molecules can profoundly alter its function by stabilizing non-productive conformations.

Comparative Mechanistic Analysis with Other Aminocyclitol Ribosome Inhibitors

The aminocyclitol class of antibiotics includes a diverse range of compounds, each with its own nuances in its mechanism of action. nih.gov A comparative analysis helps to place the action of this compound in a broader context.

Spectinomycin: As the parent compound, spectinomycin also acts on the 30S ribosomal subunit to inhibit translocation. basicmedicalkey.com However, subtle structural differences in this compound could lead to variations in binding affinity and inhibitory potency.

Streptomycin (B1217042): Another well-known aminocyclitol, streptomycin, also binds to the 30S subunit but has a distinct mechanism that involves not only inhibiting translocation but also causing significant misreading of the mRNA. mdpi.com It interacts with both the 16S rRNA and the ribosomal protein S12.

Kanamycin (B1662678) and Tobramycin: These aminoglycosides bind to the 30S ribosome and block the formation of the larger 70S initiation complex, a step prior to elongation.

Hygromycin B: This aminoglycoside binds to a single site on the 30S subunit and is thought to distort the A site, leading to misreading and prevention of translocation.

The table below summarizes the primary ribosomal target and mechanistic effect of several aminocyclitol inhibitors.

| Compound | Primary Ribosomal Target | Primary Mechanistic Effect |

| This compound | 30S subunit (16S rRNA) | Inhibition of translocation |

| Spectinomycin | 30S subunit | Inhibition of translocation basicmedicalkey.com |

| Streptomycin | 30S subunit (16S rRNA & S12) | Inhibition of translocation, mRNA misreading mdpi.com |

| Kanamycin | 30S subunit | Blocks formation of 70S initiation complex |

| Tobramycin | 30S subunit | Blocks formation of 70S initiation complex |

| Hygromycin B | 30S subunit | Induces misreading, prevents translocation |

This comparative view illustrates that while aminocyclitols share a common target in the ribosome, their specific binding sites and the conformational changes they induce can lead to different primary inhibitory effects, ranging from blocking initiation to stalling elongation and corrupting the genetic code.

Structure Activity Relationship Sar and Rational Design of Tetrahydrospectinomycin Analogs

Systematic Modification Strategies for Exploring SAR of Tetrahydrospectinomycin Derivatives

The structure of spectinomycin (B156147), a natural product from Streptomyces spectabilis, is characterized by a unique tricyclic system where actinamine is linked to actinospectose through both acetal (B89532) and hemiacetal bonds. nih.gov Early research in the 1980s established that modifications to the actinamine ring were generally detrimental to the compound's potency. nih.gov However, alterations at the 3′ and 5′ positions of the actinospectose ring (C-ring) were found to be well-tolerated. nih.gov

Modern approaches to modifying spectinomycin have built upon this foundational knowledge, employing systematic strategies to probe the structure-activity relationship (SAR). These strategies often involve:

Modification of the C-3' Position: The carbonyl group at the C-3' position has been a key target for modification. For instance, its conversion to aminomethylalcohols via cyanohydrin intermediates has been explored. nih.gov This methodology allows for the selective synthesis of either epimer, providing valuable intermediates for creating a variety of analogs. nih.gov

Alterations to the Linker: In spectinamide derivatives, which show narrow-spectrum activity against Mycobacterium tuberculosis, the length and nature of the linker between the 3'-amide carbonyl and an attached ring system have been systematically varied. nih.gov Shortening a linker from an acetamide (B32628) to a benzamide (B126) spacer resulted in decreased ribosomal inhibition. nih.gov Conversely, increasing the linker length to a propanamide spacer maintained ribosomal affinity but led to a significant loss in antibacterial potency. nih.gov

Introduction of Aromatic and Heterocyclic Moieties: The addition of various ring systems has been a fruitful strategy. For example, the introduction of pyridine (B92270) and other nitrogen-containing heterocycles like pyrimidine, pyridazine, and pyrazine (B50134) at the 3'-position has been investigated. nih.gov The position of the nitrogen within these rings was found to have a pronounced effect on activity. nih.gov

Substitution on the 4-Amino Group: Derivatives of 4-dihydro-4-deoxy-4(R)-amino spectinomycin have been synthesized with various alkyl and acyl substituents on the 4-amino group to enhance their properties. asm.org

Quantitative Assessment of Analog Binding Affinity to Ribosomal Targets

The primary mechanism of action for spectinomycin and its analogs is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. nih.govdrugbank.com Specifically, it binds to a unique site in helix 34 of the 16S rRNA in the head domain of the 30S subunit, which blocks the translocation of mRNA and tRNA. nih.gov A crucial aspect of developing new analogs is the quantitative measurement of their binding affinity to this ribosomal target.

Several methods are employed to assess this binding:

In Vitro Translation Inhibition Assays: These assays measure the concentration of a compound required to inhibit protein synthesis in a cell-free system. This provides a direct measure of the compound's effect on ribosomal function.

Equilibrium Dialysis: This technique can be used to determine the binding affinity (Kd) of a labeled antibiotic to isolated ribosomes. nih.gov For instance, studies with tuberactinomycin (B576502) O, an antibiotic with a related mechanism, used this method to quantify its binding to ribosomes. nih.gov

Fluorescence-Based Assays: The insertion of a fluorescent label near the antibiotic binding site on a ribosomal protein (like S12) can be used to monitor binding. mdpi.com Changes in the fluorescence signal upon antibiotic binding allow for the calculation of dissociation constants. mdpi.com

Competition Binding Assays: The ability of a new analog to displace a known, labeled antibiotic from the ribosome can be used to determine its relative binding affinity.

These quantitative assessments are critical for establishing a clear link between structural modifications and the ability of the analog to interact with its ribosomal target. For example, it was shown that while some spectinamide derivatives with poor antibacterial activity were potent ribosomal inhibitors, others had genuinely poor ribosomal activity, highlighting the complex interplay between ribosomal binding and whole-cell activity. nih.gov

Impact of Chemical Modifications on Ribosomal Inhibition and Specificity

Chemical modifications to the this compound scaffold can have a profound impact on both the potency of ribosomal inhibition and the specificity of the interaction.

Enhancing Potency: Strategic modifications can lead to analogs with significantly improved ribosomal inhibition compared to the parent compound. For example, certain aminomethyl spectinomycins have demonstrated broad-spectrum activity against a range of respiratory and sexually transmitted pathogens. nih.gov

Overcoming Resistance: Some modifications can help analogs evade common resistance mechanisms. For instance, derivatives with long or branched alkyl chains have shown strong activity against bacterial strains with altered ribosomal binding sites. asm.org

Altering Specificity: The introduction of different functional groups can influence the specificity of the antibiotic for bacterial ribosomes over eukaryotic ribosomes. Spectinomycin itself has an attractive safety profile because it is a potent inhibitor of bacterial ribosomes but not mammalian ribosomes. nih.gov Maintaining or even enhancing this specificity is a key goal in analog design.

Impact of Lipophilicity: The lipophilicity of substituents has been shown to be a critical factor. asm.org Derivatives with high lipophilicity, such as those with long aliphatic chains or certain benzoyl substitutions, have demonstrated a decreased affinity for the adenyltransferase enzyme, which is responsible for a common mechanism of spectinomycin resistance. asm.org

The following table summarizes the impact of selected modifications on ribosomal inhibition and antibacterial activity for a series of spectinamide analogs:

| Compound | Modification | Ribosomal Inhibition (μg/mL) | Antitubercular Activity (MIC, μg/mL) |

| 11 | Benzamide spacer | 7.19 | >200 |

| 12 | Propanamide spacer | 3.77 | 50 |

| 13 | 1,3 Pyrimidine | 45.50 | No activity |

| 14 | Pyridazine | ≤0.63 | 12.5–25 |

| 15 | Pyrazine | ≤0.63 | 12.5–25 |

| 16 | Pyrimidine | ≤0.63 | 12.5–25 |

| Data sourced from a study on spectinamide antituberculosis agents. nih.gov |

This data clearly illustrates how seemingly minor changes to the chemical structure can lead to dramatic differences in both ribosomal binding and whole-cell efficacy.

Rational Design Principles for Enhancing Ribosomal Probe Properties

The insights gained from SAR studies are being used to rationally design this compound-based molecules not just as antibiotics, but also as probes to study ribosomal structure and function. The principles guiding this design include:

Maximizing Binding Affinity: To be an effective probe, a molecule must bind to its target with high affinity and specificity. By understanding which modifications enhance ribosomal binding, researchers can design probes that are more likely to remain associated with the ribosome during experimental procedures.

Introducing Reporter Groups: The this compound scaffold can be modified to include reporter groups such as fluorescent tags or cross-linking agents. The tolerance for modifications at the 3' and 5' positions of the actinospectose ring makes these sites ideal for the attachment of such groups. nih.gov

Optimizing Specificity: For use as probes, it is crucial that the molecules bind specifically to the intended target on the ribosome and not to other cellular components. The inherent specificity of spectinomycin for bacterial ribosomes is a significant advantage in this regard. nih.gov

Modulating Conformation: The design of molecules that are "pre-configured" for binding can lead to more effective inhibitors and probes. drugdiscoverynews.com By "freezing" rotatable bonds through chemical modifications, the entropic cost of binding can be reduced, leading to a tighter interaction with the ribosome. drugdiscoverynews.com This principle, while discussed in the context of other ribosome-binding antibiotics, is applicable to the rational design of this compound analogs.

By applying these principles, scientists can develop a new generation of this compound-based tools that will not only have potential as therapeutic agents but will also aid in the fundamental understanding of the bacterial ribosome.

Advanced Methodologies in Tetrahydrospectinomycin Research

High-Resolution Cryo-Electron Microscopy and X-ray Crystallography for Ligand-Ribosome Complexes

High-resolution structural biology techniques, namely cryo-electron microscopy (cryo-EM) and X-ray crystallography, are pivotal in visualizing the precise interactions between tetrahydrospectinomycin and its ribosomal target at an atomic level. These methods have been instrumental in determining the three-dimensional structures of ribosome-ligand complexes. nih.govnobelprize.orgnih.govhhmi.org

Cryo-EM involves flash-freezing purified ribosome-tetrahydrospectinomycin complexes and imaging them with an electron microscope. nih.govbiorxiv.org This technique has been successfully used to solve the structures of ribosomes in various functional states, providing a "molecular movie" of processes like translation. nih.gov For instance, cryo-EM has been used to visualize the binding of antibiotics to the 70S ribosome, revealing how these molecules interfere with its function. researchgate.net The resulting high-resolution maps allow researchers to identify the specific nucleotides and amino acid residues within the ribosome that make contact with the antibiotic. researchgate.netelifesciences.orgresearchmap.jp

X-ray crystallography, on the other hand, requires the formation of highly ordered crystals of the ribosome-ligand complex. hhmi.org These crystals are then exposed to X-ray beams, and the resulting diffraction patterns are used to calculate the electron density and build an atomic model of the complex. hhmi.org This technique has provided detailed structures of the small ribosomal subunit in complex with various inhibitors, revealing the molecular basis for their action. embopress.org

Key Research Findings from Structural Studies:

| Technique | Ribosomal Subunit | Key Findings |

| Cryo-Electron Microscopy | 70S Ribosome | Visualization of antibiotic binding sites and their role in inhibiting protein synthesis by preventing tRNA accommodation. researchgate.net |

| Cryo-Electron Microscopy | 80S Ribosome | Elucidation of the structure of stalled human ribosomes, revealing mechanisms of translational repression. researchgate.netelifesciences.org |

| X-ray Crystallography | 30S Subunit | Identification of the binding pocket for various antibiotics and their mechanism of blocking the A-site. embopress.org |

| X-ray Crystallography | 70S Ribosome | Detailed view of the interactions between tRNA and the ribosome, and the arrangement of rRNA helices. nih.gov |

These structural insights are crucial for understanding how this compound and related compounds inhibit bacterial growth and for the rational design of new, more effective antibiotics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Ligand-Target Interactions and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, providing a more dynamic picture compared to the static snapshots from crystallography or cryo-EM. acs.orgrsc.org In the context of this compound research, NMR is used to determine the compound's conformation in solution and to map its interaction with the ribosome. copernicus.orgauremn.org.brpsu.edu

By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), scalar couplings, and chemical shift perturbations, researchers can deduce the three-dimensional structure of this compound and identify which of its atoms are in close proximity to the ribosomal binding site. rsc.org Conformational analysis by NMR can reveal the preferred shapes of the molecule in solution, which is critical for understanding its binding affinity and specificity. copernicus.orgauremn.org.br For example, NMR studies can distinguish between different rotamers (conformers that differ by rotation around a single bond) and determine their relative populations, which can impact biological activity. copernicus.org

Quantitative Biophysical Techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics

Quantitative biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for characterizing the thermodynamics and kinetics of the interaction between this compound and the ribosome. d-nb.infonih.govnicoyalife.comnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing the ribosome, and the resulting heat changes are monitored. nih.govtainstruments.com This allows for the determination of key thermodynamic parameters:

Binding Affinity (KD): A measure of the strength of the interaction. tainstruments.com

Stoichiometry (n): The ratio of ligand to target molecules in the complex. tainstruments.com

Enthalpy (ΔH) and Entropy (ΔS): Provide insights into the forces driving the binding interaction. tainstruments.com

ITC is considered a gold-standard technique because it provides a complete thermodynamic profile of the interaction in a single experiment without the need for labeling. malvernpanalytical.comtainstruments.comyoutube.com

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors binding events in real-time. nicoyalife.combenthamopenarchives.comcytivalifesciences.com In an SPR experiment, the ribosome (ligand) is immobilized on a sensor chip, and a solution containing this compound (analyte) flows over the surface. nih.govnih.gov Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. cytivalifesciences.com This allows for the determination of:

Association rate constant (kon): The rate at which the ligand and analyte form a complex. nicoyalife.com

Dissociation rate constant (koff): The rate at which the complex breaks apart. nicoyalife.com

Binding Affinity (KD): Calculated from the ratio of koff/kon. nicoyalife.com

SPR is particularly valuable for its ability to provide kinetic information, which is crucial for understanding the dynamic aspects of drug-target interactions. nicoyalife.comnih.gov

Biochemical Assays for In Vitro Protein Synthesis Inhibition and Ribosomal Function Studies

Biochemical assays are fundamental for assessing the functional consequences of this compound binding to the ribosome. These in vitro assays directly measure the compound's ability to inhibit protein synthesis and interfere with specific ribosomal functions. jmb.or.krnih.govmdpi.com

A common approach is the use of cell-free translation systems, such as those derived from E. coli extracts or reconstituted systems like the PURE system. nih.govneb.com These systems contain all the necessary components for protein synthesis, including ribosomes, tRNAs, amino acids, and energy sources. nih.gov The inhibitory effect of this compound can be quantified by measuring the synthesis of a reporter protein, such as luciferase or green fluorescent protein (GFP). jmb.or.krmdpi.com The concentration of the compound that inhibits protein synthesis by 50% (IC50) is a standard measure of its potency. jmb.or.kr

More specific assays can be designed to probe the effect of this compound on individual steps of translation, such as:

mRNA binding

tRNA selection and binding to the A-site

Peptide bond formation

Translocation

These assays often employ radiolabeled substrates or fluorescent probes to monitor the specific reaction being studied. nih.gov

Genetic Approaches: Directed Mutagenesis and Ribosome Engineering for Mechanistic Probing

Genetic techniques, particularly site-directed mutagenesis and ribosome engineering, provide powerful ways to investigate the mechanism of action of this compound. frontiersin.orgnih.govnih.govneb.comubc.canzytech.com

Site-directed mutagenesis involves introducing specific changes (mutations) into the genes encoding ribosomal RNA (rRNA) or ribosomal proteins. nih.govneb.com By altering the nucleotides or amino acids at the presumed binding site of this compound, researchers can test hypotheses about which residues are critical for its binding and inhibitory activity. nih.gov If a mutation reduces the binding affinity or abolishes the inhibitory effect of the compound, it provides strong evidence that the mutated residue is part of the binding site.

Ribosome engineering is a broader approach that involves modifying the ribosome to alter its properties or to produce novel compounds. nih.govnih.gov This can include introducing mutations that confer resistance to antibiotics, which can help to identify the drug's target and mechanism of resistance. frontiersin.org By selecting for mutants that are resistant to this compound, it is possible to identify the specific ribosomal components that are altered, thereby pinpointing the site of action.

Advanced Mass Spectrometry for Ligand-Target Identification and Modification Analysis

Advanced mass spectrometry (MS) techniques are increasingly used in the study of ligand-target interactions and post-translational modifications. In the context of this compound research, MS can be used to:

Identify the ribosomal proteins that directly interact with the compound. This can be achieved through techniques like chemical cross-linking followed by MS analysis to identify the cross-linked proteins.

Analyze post-translational modifications of ribosomal proteins that may be influenced by the binding of the antibiotic.

Characterize the composition of ribosome assembly intermediates that may accumulate in the presence of the inhibitor. mdpi.com

Quantitative MS approaches can also be used to study the dynamics of ribosome assembly and the effects of antibiotics on this process. mdpi.com

In Silico Modeling and Chemoinformatics for Compound Design and Target Prediction

Computational approaches, including in silico modeling and chemoinformatics, play a crucial role in modern drug discovery and are applied in this compound research to: nanopharm.co.uknih.govvegahub.eupagepress.org

Predict the binding mode of this compound to the ribosome. Molecular docking simulations can be used to generate models of the ligand-ribosome complex, which can guide further experimental studies.

Design novel derivatives with improved properties. Chemoinformatics tools can be used to analyze structure-activity relationships (SAR) and to design new compounds with enhanced potency or altered specificity. tainstruments.com

Predict potential off-target interactions. By screening virtual libraries of proteins, it may be possible to identify other potential targets for this compound, which could help to explain any observed side effects.

These computational methods, when used in conjunction with experimental data, can significantly accelerate the process of antibiotic discovery and development. nih.govnih.gov

Emerging Research Frontiers and Open Questions in Tetrahydrospectinomycin Science

Exploration of Allosteric Mechanisms and Novel Binding Pockets on the Ribosome

The bacterial ribosome is a complex molecular machine with intricate allosteric communication networks. While the primary binding site of spectinomycin (B156147), the parent compound of tetrahydrospectinomycin, is known to be in the head region of the 30S subunit, interfering with the dynamics of the head domain, emerging research focuses on understanding how binding at this site might allosterically modulate other functional centers of the ribosome. nih.gov The concept of allostery in the ribosome suggests that the binding of a molecule at one site can induce conformational changes at distant sites, thereby affecting functions like tRNA translocation or peptide bond formation. plos.org

Recent computational analyses have highlighted the potential for small molecules to target ribosomal proteins, such as L33, to impede the formation of the P/E hybrid state, a crucial step in tRNA translocation. biorxiv.org This opens up the possibility of identifying novel binding pockets for this compound derivatives that could exert their inhibitory effects through allosteric mechanisms. The ribosomal exit tunnel is another area of intense investigation, where interactions between nascent peptides and the tunnel wall can induce translational stalling. plos.orgfrontiersin.org Exploring whether this compound or its analogs could influence these allosteric pathways is a key area of future research. The identification of novel binding sites is crucial, as compounds targeting these new sites may not be susceptible to existing resistance mechanisms. nih.gov Computational tools are being developed to predict and validate such novel pockets within the ribosomal RNA structure. biorxiv.orgbiorxiv.org

Key Research Questions:

Can modifications to the this compound scaffold induce binding to allosteric sites on the ribosome?

How does the binding of this compound analogs influence the conformational dynamics of the entire ribosome?

Are there previously uncharacterized pockets on the ribosome that can be targeted by new this compound derivatives?

Development of this compound-Based Fluorescent Probes for Live-Cell Ribosome Imaging

Fluorescent probes are invaluable tools in cell biology for visualizing and studying the dynamics of specific molecules and organelles in living cells. nih.govrsc.org The development of fluorescent probes based on antibiotic scaffolds allows for the specific labeling and tracking of their intracellular targets. A this compound-based fluorescent probe could enable real-time imaging of ribosomes in living bacteria, providing insights into their localization, dynamics, and the effects of the antibiotic on protein synthesis.

Creating such a probe would involve chemically linking a fluorophore to the this compound molecule without disrupting its ability to bind to the ribosome. This requires careful consideration of the structure-activity relationship of this compound to identify positions where a fluorescent dye can be attached. These probes could be designed to be "activatable," meaning their fluorescence properties change upon binding to the ribosome, reducing background noise and enhancing signal specificity. thno.org Advances in near-infrared (NIR-II) fluorescent probes are particularly promising for deep-tissue imaging. rsc.org While specific research on this compound fluorescent probes is still nascent, the general principles and technologies for creating organelle-specific probes are well-established and could be applied to this compound. nih.govbio-techne.com

Potential Applications of this compound Fluorescent Probes:

Studying the distribution and dynamics of ribosomes within bacterial cells.

Investigating the mechanism of action of this compound in real-time.

Screening for new antibiotic candidates that compete with this compound for ribosomal binding.

Integration of Systems Biology Approaches to Understand Cellular Responses to Ribosome-Targeting Compounds

Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. When a bacterium is treated with a ribosome-targeting antibiotic like this compound, it triggers a cascade of cellular responses beyond the immediate inhibition of protein synthesis. These can include changes in gene expression, metabolic pathways, and stress response mechanisms. researchgate.netnih.gov

By integrating various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of how bacteria respond to this compound. For example, ribosome profiling (Ribo-seq) can provide a snapshot of all the mRNAs that are being actively translated by ribosomes at a specific moment, revealing which proteins the cell is attempting to synthesize under antibiotic-induced stress. This approach can help identify the specific pathways that are most affected by the drug and uncover potential new targets for combination therapies.

| Systems Biology Approach | Information Gained | Potential Application |

| Transcriptomics (RNA-seq) | Changes in gene expression in response to the antibiotic. | Identifying stress response pathways and potential resistance mechanisms. |

| Proteomics | Changes in the abundance of cellular proteins. | Understanding the downstream effects of translation inhibition. |

| Metabolomics | Alterations in metabolic pathways. | Identifying metabolic vulnerabilities that could be exploited in combination therapies. |

| Ribosome Profiling (Ribo-seq) | A global view of protein synthesis in real-time. | Pinpointing the specific codons or genes where ribosomes stall. |

Exploration of this compound's Activity in Non-Canonical Biological Systems and Organelles

While the primary target of most antibiotics is the bacterial ribosome, there is growing interest in their effects on other biological systems. This includes non-canonical translation events and the ribosomes found in organelles like mitochondria and chloroplasts. Non-canonical translation, such as the use of alternative start codons or ribosomal frameshifting, is increasingly recognized as a widespread phenomenon that can be important for gene regulation and stress responses. cornell.eduembopress.orgnih.govnih.gov Investigating whether this compound can modulate these non-canonical events could reveal new mechanisms of action and therapeutic applications.

Furthermore, because mitochondrial ribosomes share similarities with bacterial ribosomes, some antibiotics can inhibit protein synthesis in mitochondria, leading to toxicity. However, there are also structural differences that can be exploited to design bacteria-specific drugs. frontiersin.org The activity of this compound against mitochondrial or chloroplast ribosomes is an area that warrants further investigation, particularly for applications in treating diseases involving mitochondrial dysfunction or for the development of novel herbicides. The study of ribosomally synthesized and post-translationally modified peptides (RiPPs) also presents a new frontier, where D-amino acids can be incorporated into peptides through the action of radical SAM enzymes. researchgate.net Understanding the interplay between ribosome-targeting antibiotics and these unique biosynthetic pathways could open up new avenues for drug discovery.

Application of Artificial Intelligence and Machine Learning in this compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. arxiv.orgnih.gov These technologies can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates, predict their properties, and optimize their structures. frontiersin.orgtandfonline.com In the context of this compound, AI and ML can be applied in several ways.

Examples of AI/ML Applications in Antibiotic Research:

Virtual Screening: Rapidly screening millions of compounds to identify potential new antibiotic scaffolds. nih.gov

QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new this compound analogs. arxiv.org

De Novo Drug Design: Generating entirely new molecular structures with desired antibiotic properties.

Resistance Prediction: Predicting the likelihood of bacteria developing resistance to a particular compound based on its chemical structure and mechanism of action. frontiersin.org

Q & A

Q. How can researchers ensure reproducibility of this compound’s ribosomal binding assays across labs?

- Methodological Answer: Standardize protocols using:

- Reference ribosome preparations (e.g., commercial E. coli 30S subunits).

- Inter-lab calibration with control compounds (e.g., paromomycin).

- Detailed metadata in publications (buffer composition, centrifugation speeds) per pharmaceutical reporting standards .

Future Directions

Q. What novel CRISPR-based tools could elucidate this compound’s off-target effects in eukaryotic cells?

Q. How can machine learning models predict this compound derivatives with enhanced ribosomal selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。